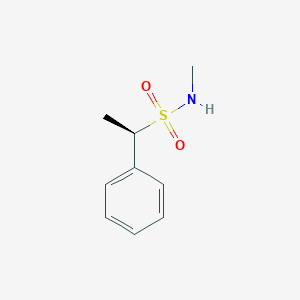![molecular formula C6H12N2 B13506260 (1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S,4S)-7-azabicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a starting material such as a bicyclic ketone, which undergoes reductive amination to introduce the amine group. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include modulation of neurotransmitter systems or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: This derivative includes a methyl group on the nitrogen atom, altering its chemical properties.
Uniqueness
rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine is unique due to its specific bicyclic structure and the presence of an amine group. This combination of features makes it particularly useful in various chemical and biological applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-4-1-2-6(5)8-4/h4-6,8H,1-3,7H2/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
WCHKDACUFTZUMH-PBXRRBTRSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)N |
Kanonische SMILES |
C1CC2C(CC1N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
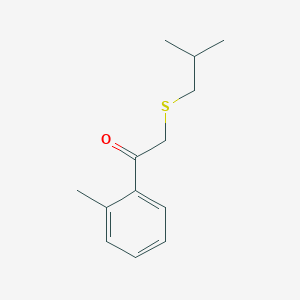
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)

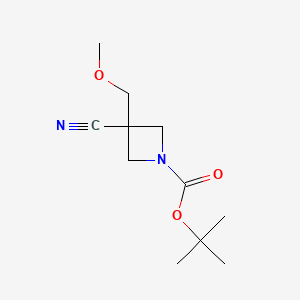
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
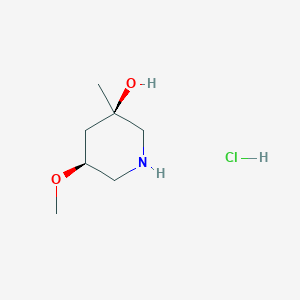
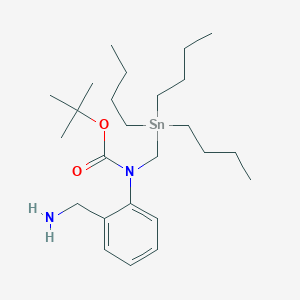
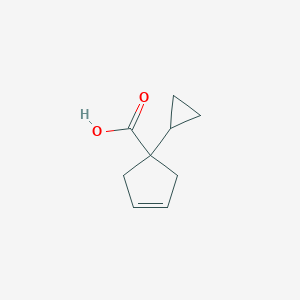
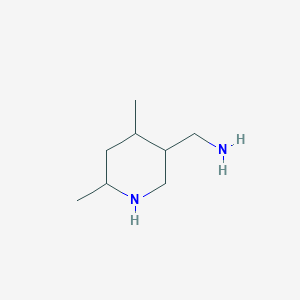
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
